[4-[bis(2-chloroethyl)amino]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[bis(2-chloroethyl)amino]phenyl] acetate is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds that have been used as chemotherapeutic agents due to their ability to alkylate DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[bis(2-chloroethyl)amino]phenyl] acetate typically involves the reaction of 4-aminophenyl acetate with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: 4-aminophenyl acetate is nitrated to form 4-nitrophenyl acetate.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminophenyl acetate.
Alkylation: The amino group is then alkylated with 2-chloroethyl chloroformate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[4-[bis(2-chloroethyl)amino]phenyl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where the chloroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl acetates.
Scientific Research Applications
[4-[bis(2-chloroethyl)amino]phenyl] acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.
Medicine: It is used in the development of chemotherapeutic agents for cancer treatment. The compound’s ability to alkylate DNA makes it effective in inhibiting the proliferation of cancer cells.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of [4-[bis(2-chloroethyl)amino]phenyl] acetate involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking of DNA strands. This cross-linking prevents DNA replication and transcription, ultimately inhibiting cell division and leading to cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard derivative used in the treatment of chronic lymphocytic leukemia.
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent that also belongs to the nitrogen mustard class.
Uniqueness
[4-[bis(2-chloroethyl)amino]phenyl] acetate is unique due to its specific structure, which allows for targeted alkylation of DNA. Its acetate group provides additional stability and specificity in its interactions with biological molecules, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
1448-93-7 |
---|---|
Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl] acetate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 |
InChI Key |
VULHMSUXUOLBEV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
Synonyms |
Acetic acid 4-[bis(2-chloroethyl)amino]phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.